N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide is a complex organic compound that features a furan ring, a pyrrolidine ring, and a cyanocyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the furan and pyrrolidine intermediates. The furan ring can be synthesized through various methods, including the nitration of furfural followed by reduction and cyclization . The pyrrolidine ring is often synthesized via the reaction of an appropriate amine with a cyclic ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitrile group can be reduced to an amine using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of nitrile groups.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the nitrile group yields primary amines .
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitrile group can form hydrogen bonds with active sites, enhancing binding affinity . The pyrrolidine ring can increase the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclopentyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide
- N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide
Uniqueness
N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide is unique due to its combination of a furan ring, a pyrrolidine ring, and a cyanocyclopentyl group. This combination provides a unique set of chemical properties, including high reactivity and potential biological activity .
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c19-13-18(7-1-2-8-18)20-17(23)12-21-9-3-5-14(21)11-15(22)16-6-4-10-24-16/h4,6,10,14H,1-3,5,7-9,11-12H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMYWWZXPQGJHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCCC2CC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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